4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound classified under the triazoloquinazoline family. This compound has garnered attention due to its potential applications in medicinal chemistry, materials science, and industrial chemistry. The unique structure, characterized by a triazole ring fused to a quinazoline ring, imparts distinct chemical and physical properties that make it a valuable subject of study. The compound is also known by its CAS number, 112752-65-5, and has the molecular formula with a molecular weight of approximately 201.185 g/mol .
The synthesis of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be achieved through several methods:
A typical synthesis might involve the following steps:
The molecular structure of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one features:
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves interactions with specific molecular targets:
The compound exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.185 g/mol |
LogP | 0.33920 |
Polar Surface Area | 78.210 Ų |
These properties suggest moderate solubility in organic solvents and potential for biological activity due to its polar functional groups .
The compound has several applications across different fields:
Triazoloquinazolines represent a privileged scaffold in medicinal chemistry, emerging from systematic efforts to hybridize quinazoline and triazole pharmacophores. These fused heterocyclic systems have demonstrated exceptional pharmacological versatility, with documented activities spanning adenosine receptor antagonism, anticancer, antihypertensive, antioxidant, anticonvulsant, antimicrobial, antiviral, antimalarial, and antidiabetic effects [2]. Their rise to prominence stems from the strategic combination of two biologically significant heterocycles: quinazolines (naturally occurring alkaloids with diverse bioactivities) and triazoles (known for metabolic stability and hydrogen-bonding capability). This molecular hybridization creates a synergistic pharmacodynamic profile that enhances binding efficiency to multiple biological targets while improving drug-like properties [2] [6].
The therapeutic potential of triazoloquinazolines is exemplified by several clinical and preclinical candidates. Notably, 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline functions as a selective A3 adenosine receptor antagonist, while various derivatives demonstrate potent anticonvulsant activity [6]. In cancer research, triazoloquinazoline derivatives have shown remarkable cytotoxicity profiles, with some compounds exhibiting IC50 values as low as 0.14 µM against ovarian carcinoma cell lines (A2780), significantly outperforming the positive control lapatinib (IC50 = 12.11 µM) [3]. This broad-spectrum biological activity profile, combined with favorable pharmacokinetic properties, has cemented their status as a versatile scaffold in modern drug discovery.
The triazoloquinazoline system exhibits significant structural diversity based on the annelation pattern between the triazole and quinazoline rings. The [1,2,4]triazolo[4,3-a]quinazoline system, which incorporates our target compound, features a distinctive ring fusion pattern where the triazole ring is attached at positions 1 and 2 to the quinazoline at positions 4 and 3, respectively. This specific annelation creates a planar tricyclic system with defined electron distribution characteristics [4] [6]. Correct identification of the annelation pattern is crucial as it profoundly influences the compound's electronic properties, binding interactions, and biological activity.
Table 1: Classification of Triazoloquinazoline Ring Systems Based on Annelation Pattern
Annelation Pattern | Ring Fusion Points | Structural Characteristics | Representative Derivatives |
---|---|---|---|
[4,3-a] | Triazole N1-C8a, C3-N4 | Angular fusion with carbonyl at position 5 | 4-Amino-1-(methylsulfanyl) derivative |
[4,3-c] | Triazole N1-N2, C3-C4 | Linear fusion with planar configuration | 3,5-Diaryl substituted derivatives |
[1,5-c] | Triazole C3-N4, N2-C8a | Angular fusion with different nitrogen positioning | Reported in some synthetic routes |
The nomenclature of these compounds follows systematic IUPAC conventions based on ring fusion. The parent compound consists of a quinazoline moiety with a triazole ring fused across the pyrimidine ring's a-bond ([4,3-a] designation). The target compound, 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, contains three critical substituents: a 4-amino group (hydrogen bond donor/acceptor), a 1-methylsulfanyl moiety (hydrophobic/lipid solubility enhancer), and a 5-carbonyl function (hydrogen bond acceptor) [1] [4]. This specific arrangement creates a molecular architecture with balanced hydrophilic-lipophilic properties essential for drug-receptor interactions. X-ray crystallographic studies of related triazoloquinazoline derivatives reveal non-planar "pincer-like" conformations in the solid state, with aryl substituents adopting dihedral angles that optimize crystal packing through π-π interactions and T-shaped C-H···N contacts [6].
The strategic selection of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (C10H9N5OS) for medicinal chemistry exploration stems from its distinctive substitution pattern that synergistically combines hydrogen-bonding capacity, electron-donating capability, and lipophilic character [1]. The 4-amino group serves as a crucial hydrogen-bond donor/acceptor moiety that significantly enhances interactions with biological targets. Structure-activity relationship (SAR) studies of related quinazolin-4(3H)-one derivatives demonstrate that amino substituents at this position markedly enhance anticancer activity, particularly against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines [3]. This enhancement is attributed to the group's ability to form critical hydrogen bonds with key residues in enzymatic binding pockets, such as those in tyrosine kinases including CDK2, HER2, and EGFR [3].
The 1-methylsulfanyl (SCH3) substituent contributes to the compound's pharmacological potential through two primary mechanisms: enhanced lipophilicity that improves membrane permeability and a flexible sulfur atom capable of hydrophobic interactions. Medicinal chemistry research on triazoloquinazolines indicates that sulfur-containing substituents significantly influence both potency and selectivity profiles. The methylsulfanyl group demonstrates an optimal balance between lipophilicity and steric demand, potentially explaining its superior bioactivity profile compared to bulkier thioether variants [2] [8]. Furthermore, this moiety offers a synthetic handle for further derivatization through nucleophilic substitution or oxidation, enabling the generation of diverse analogs for SAR exploration.
Table 2: Functional Group Contributions to Biological Activity in Triazoloquinazoline Derivatives
Functional Group | Position | Key Properties | Biological Impact |
---|---|---|---|
4-Amino | Quinazoline C4 | Hydrogen bonding, electron donation | Enhanced anticancer activity, kinase inhibition |
Methylsulfanyl | Triazole N1 | Lipophilicity, metabolic stability | Improved membrane penetration, hydrophobic interactions |
Carbonyl | Position 5 | Hydrogen bond acceptor, resonance stabilization | Target binding affinity, molecular planarity |
The combined presence of these pharmacophoric elements creates a multifunctional ligand capable of interacting with diverse biological targets. Molecular modeling studies suggest that the planar tricyclic core intercalates effectively into biological macromolecules, while the amino and methylsulfanyl groups provide three-dimensional interactions essential for high-affinity binding [3] [6]. This compound represents a strategic starting point for developing novel therapeutic agents targeting multiple disease pathways, particularly in oncology and infectious diseases where quinazoline-based scaffolds have demonstrated clinical success. The structural features align with established SAR principles for kinase inhibitors and antimicrobial agents, positioning this specific derivative as a promising candidate for lead optimization campaigns [2] [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: